

# Application Note: HPLC-UV Method for Quantification of Clarithromycin Lactobionate

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## Compound of Interest

Compound Name: *Clarithromycin lactobionate*

Cat. No.: B157967

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## Introduction

Clarithromycin, a macrolide antibiotic, is widely used to treat various bacterial infections.

**Clarithromycin lactobionate** is a water-soluble salt of clarithromycin, making it suitable for parenteral formulations.<sup>[1][2]</sup>

Accurate and reliable quantification of **Clarithromycin lactobionate** in bulk drug substances and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of **Clarithromycin lactobionate**.

## Materials and Methods

### Equipment and Chemicals

- HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.<sup>[3][4][5]</sup> A C8 column can also be suitable.<sup>[3]</sup>
- Data Acquisition and Processing Software
- Analytical Balance

- pH Meter
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (0.45 µm)
- **Clarithromycin Lactobionate** Reference Standard
- Acetonitrile (HPLC grade)[3][4][5]
- Potassium dihydrogen phosphate (analytical grade)[4][5]
- Orthophosphoric acid or Hydrochloric acid (for pH adjustment)[3][4]
- Water (HPLC grade)

## Chromatographic Conditions

A summary of the recommended HPLC-UV conditions for the analysis of **Clarithromycin Lactobionate** is presented in Table 1. These parameters are based on established methods for clarithromycin and can be optimized for specific laboratory conditions.[3][4][5]

Table 1: HPLC-UV Chromatographic Conditions

Parameter	Recommended Condition
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and 0.035 M Potassium dihydrogen phosphate buffer (pH adjusted to 4.4) in a ratio of 55:45 (v/v)[4][5]
Flow Rate	0.6 - 1.0 mL/min[4][5]
Injection Volume	10 - 20 µL[3][4][5]
Column Temperature	Ambient or controlled at 30-55°C[6][7]
Detection Wavelength	210 nm[3][4][5]
Run Time	Approximately 10 minutes

## Experimental Protocols

### Preparation of Mobile Phase

- Phosphate Buffer Preparation (0.035 M): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.035 M solution.
- pH Adjustment: Adjust the pH of the phosphate buffer to 4.4 using orthophosphoric acid.
- Mobile Phase Mixture: Mix the prepared phosphate buffer and acetonitrile in the desired ratio (e.g., 45:55 v/v).[4][5]
- Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.

### Preparation of Standard Solutions

- Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of **Clarithromycin lactobionate** reference standard and dissolve it in the mobile phase in a volumetric flask to obtain a concentration of 1000 µg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 5, 10, 20, 50, 100 µg/mL).

### Preparation of Sample Solutions (from a solid dosage form)

- Weighing and Grinding: Weigh and finely powder a representative number of tablets (e.g., 10 tablets).[3]
- Sample Stock Solution: Accurately weigh a portion of the powder equivalent to a specific amount of **Clarithromycin lactobionate** and transfer it to a volumetric flask.
- Dissolution: Add a portion of the mobile phase to the flask and sonicate for approximately 10-15 minutes to ensure complete dissolution of the active ingredient.[3]
- Dilution: Make up the volume with the mobile phase to obtain a known concentration.

- Filtration: Filter the solution through a 0.45  $\mu\text{m}$  syringe filter to remove any particulate matter before injection into the HPLC system.[3]

## Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters and Acceptance Criteria

Parameter	Description	Acceptance Criteria
Specificity	The ability to assess the analyte unequivocally in the presence of other components.	The peak for Clarithromycin should be well-resolved from any other peaks.
Linearity	The ability to obtain test results which are directly proportional to the concentration of the analyte.	Correlation coefficient ( $r^2$ ) $\geq 0.999$ .
Range	The interval between the upper and lower concentration of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.	To be established based on linearity studies.
Accuracy	The closeness of the test results obtained by the method to the true value.	% Recovery should be within 98-102%.
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.	Relative Standard Deviation (%RSD) should be $\leq 2\%$ .
Limit of Detection (LOD)	The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.	Typically determined by signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)	The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.	Typically determined by signal-to-noise ratio of 10:1.

Robustness	A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.	%RSD of results should remain $\leq 2\%$ after minor changes in parameters like mobile phase composition, pH, flow rate, and column temperature.
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## Data Presentation

All quantitative data from the method validation should be summarized in clearly structured tables for easy interpretation and comparison.

Table 3: Linearity Data

Concentration ( $\mu\text{g/mL}$ )	Peak Area (mAU*s)
Standard 1	
Standard 2	
Standard 3	
Standard 4	
Standard 5	
Correlation Coefficient ( $r^2$ )	

Table 4: Accuracy (Recovery) Data

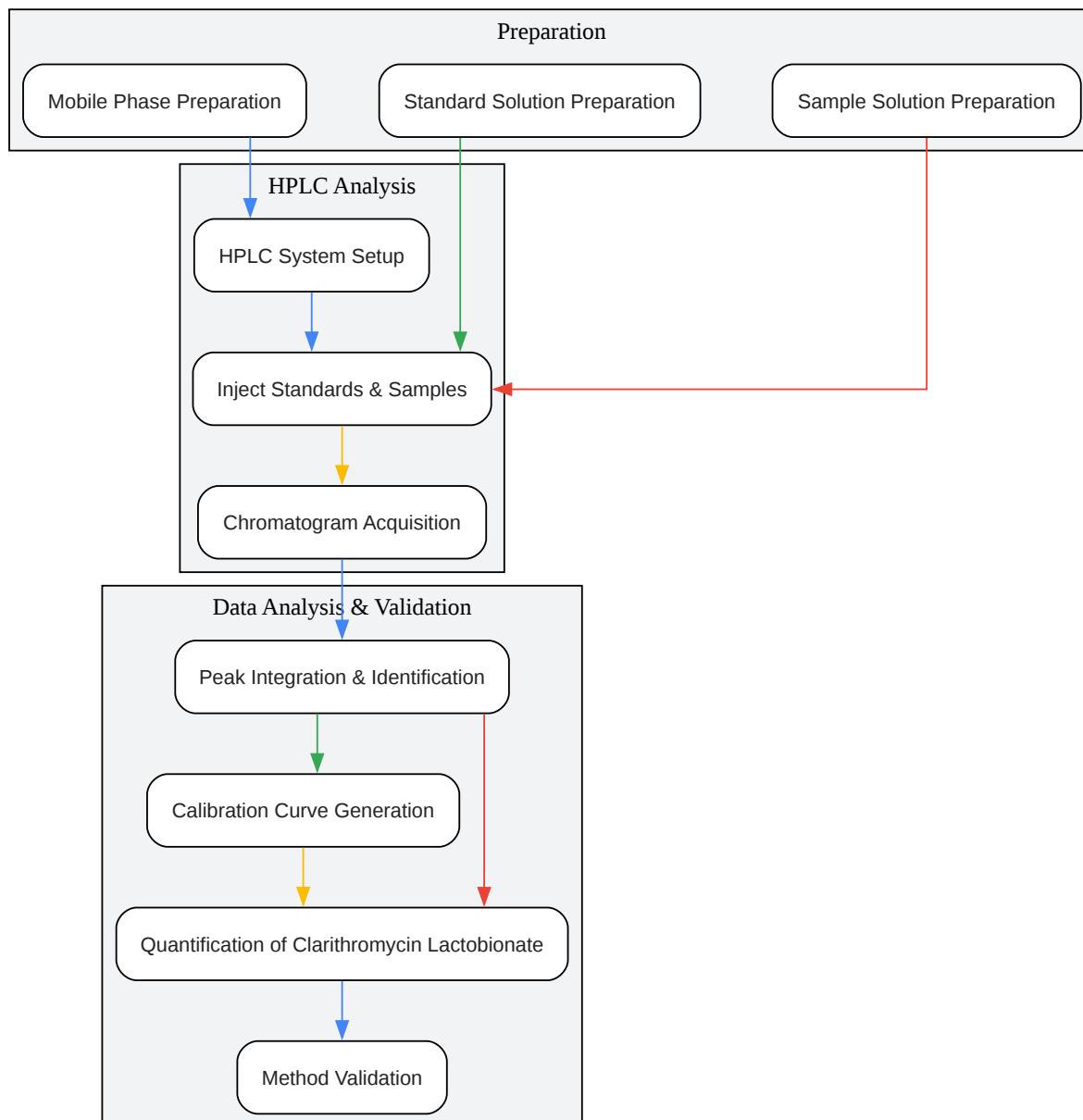
Spiked Level (%)	Amount Added ( $\mu\text{g/mL}$ )	Amount Found ( $\mu\text{g/mL}$ )	% Recovery
80			
100			
120			
Mean % Recovery			

Table 5: Precision Data

Sample	Concentration ( $\mu\text{g/mL}$ )	Peak Area (mAU*s)
1		
2		
3		
4		
5		
6		
Mean		
Standard Deviation		
% RSD		

## Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC-UV method development and quantification of **Clarithromycin lactobionate**.

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Caption: HPLC-UV method workflow for **Clarithromycin lactobionate**.

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